molecular formula C21H23N5O3S B11281737 4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)butanamide

4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)butanamide

Cat. No.: B11281737
M. Wt: 425.5 g/mol
InChI Key: GLOUEOPXMDMRTO-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a diverse structure. Let’s break it down:
    • The core structure consists of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine scaffold.
    • It bears an ethyl group at position 4 and a butanamide moiety at the nitrogen atom.
    • The 2-methoxybenzyl group is attached to the nitrogen of the butanamide.
  • Overall, it combines features from various chemical families, making it intriguing for research and applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s detailed characterization and applications warrant further research

    Properties

    Molecular Formula

    C21H23N5O3S

    Molecular Weight

    425.5 g/mol

    IUPAC Name

    4-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(2-methoxyphenyl)methyl]butanamide

    InChI

    InChI=1S/C21H23N5O3S/c1-3-25-20(28)19-15(11-12-30-19)26-17(23-24-21(25)26)9-6-10-18(27)22-13-14-7-4-5-8-16(14)29-2/h4-5,7-8,11-12H,3,6,9-10,13H2,1-2H3,(H,22,27)

    InChI Key

    GLOUEOPXMDMRTO-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCC4=CC=CC=C4OC

    Origin of Product

    United States

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